[4-(1,3-benzodioxol-5-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone
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Overview
Description
[4-(1,3-benzodioxol-5-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone is a useful research compound. Its molecular formula is C24H19NO6S and its molecular weight is 449.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
The compound has been a subject of interest in the synthesis of novel derivatives with potential biological and chemical properties. For instance, studies have demonstrated the electrochemical synthesis of novel 8-amino-1,4-benzoxazine derivatives possessing anti-stress oxidative properties, using related phenyl methanone compounds as starting materials. This showcases the compound's role in generating derivatives with significant properties through electrochemical reactions (Largeron & Fleury, 1998).
Catalytic and Reagent Applications
The compound and its derivatives have been investigated for their catalytic activities. For example, the encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y, derived from a related compound, demonstrated efficient and reusable catalysis for the oxidation of primary alcohols and hydrocarbons. This highlights the potential of using such compounds in catalysis, offering pathways for sustainable and efficient chemical processes (Ghorbanloo & Maleki Alamooti, 2017).
Antioxidant Properties
Derivatives of the compound have been synthesized and assessed for their antioxidant properties. For instance, the synthesis and evaluation of (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and its derivatives have shown effective antioxidant power, suggesting the potential use of these molecules due to their promising antioxidant properties. This research underscores the chemical's versatility in generating compounds that could serve as antioxidants (Çetinkaya et al., 2012).
Antimicrobial and Analgesic Activities
Additionally, novel pyridine derivatives synthesized from related compounds have been explored for their antimicrobial activity, indicating variable and modest activity against investigated strains of bacteria and fungi. This suggests the compound's utility in the development of new antimicrobial agents (Patel, Agravat, & Shaikh, 2011). Moreover, compounds such as (4-hydroxyphenyl)[5-substituted alkyl/aryl)-2-thioxo-1,3,4-thiadiazol-3-yl]methanone have shown potential antitumor activity, highlighting the compound's relevance in medicinal chemistry research (Bhole & Bhusari, 2011).
Mechanism of Action
Benzodioxoles
This compound contains a 1,3-benzodioxole moiety, which is a structural fragment of many natural and synthetic compounds exhibiting a broad spectrum of biological activity . In particular, compounds containing a 1,3-benzodioxole moiety were reported to possess sedative, hypotensive, anticonvulsant, antibacterial, antitumor, spasmolytic, and other activities .
Properties
IUPAC Name |
[4-(1,3-benzodioxol-5-yl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-ethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO6S/c1-2-29-18-10-7-16(8-11-18)24(26)23-14-25(17-9-12-20-21(13-17)31-15-30-20)19-5-3-4-6-22(19)32(23,27)28/h3-14H,2,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVJDVPWWZJFTNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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